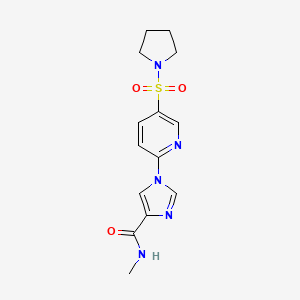
N-methyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD8. SETD8 is responsible for the methylation of histone H4 at lysine 20 (H4K20me1), which plays a crucial role in the regulation of gene expression, DNA repair, and cell cycle progression. Inhibition of SETD8 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Scientific Research Applications
DNA Recognition and Gene Expression Modulation
DNA Recognition and Polyamide Design : N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides exhibit the ability to form dimers that specifically target DNA sequences within the minor groove, thereby influencing gene expression. These compounds are considered for their potential as medicinal agents, particularly in treating diseases like cancer. Synthetic analogs of distamycin, incorporating N-methylimidazole, demonstrate specificity towards G/C rich DNA sequences, indicating a promising approach for targeted gene therapy (Chavda et al., 2010).
Gene Regulation Through DNA Binding : Synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids can specifically bind DNA sequences with high affinity and specificity, akin to naturally occurring DNA-binding proteins. This characteristic enables the control of gene expression by targeting specific DNA regions, showcasing the potential therapeutic applications of these compounds in regulating gene expression at a molecular level (Gottesfeld et al., 1997).
Enhancing Cellular Uptake and Biological Activity
Cellular Uptake of Py-Im Polyamides : Modifications to the hairpin γ-aminobutyric acid turn unit in Py-Im polyamides have been shown to significantly enhance cellular uptake and biological activity. This improvement is crucial for their application as molecular probes or therapeutic agents, as it facilitates the compounds' entry into cells and their transport to the nucleus, where they can exert their biological effects by modulating gene expression (Meier et al., 2012).
Pharmacokinetics and Method Development
Pharmacokinetics and Quantification : A sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the determination and quantification of Py-Im polyamide in rat plasma. This method facilitates the study of the pharmacokinetics of these compounds following intravenous administration, providing insights into their distribution, metabolism, and elimination in vivo, which is essential for their development as therapeutic agents (Nagashima et al., 2009).
Properties
IUPAC Name |
N-methyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-15-14(20)12-9-18(10-17-12)13-5-4-11(8-16-13)23(21,22)19-6-2-3-7-19/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQXPHNEJSBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

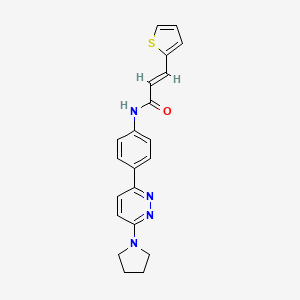

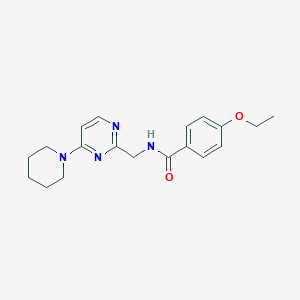
![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)
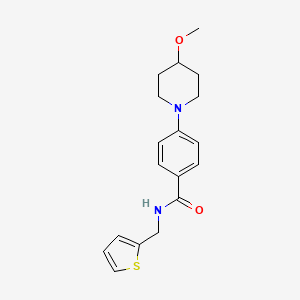
![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)

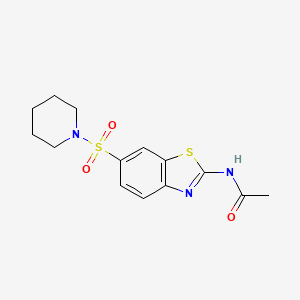
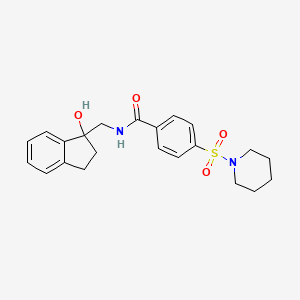
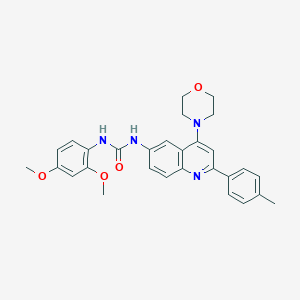
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
